molecular formula C8H12ClF3N4S B2983421 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride CAS No. 1803607-39-7

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride

Cat. No. B2983421
CAS RN: 1803607-39-7
M. Wt: 288.72
InChI Key: YGOGJARLFIQEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .

Scientific Research Applications

Photoaffinity Labeling

Research on compounds like 2-diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane, highlights the application of trifluoromethyl groups in photoaffinity labeling. These compounds are stable, can label enzymes, and undergo photolysis with less rearrangement compared to other diazoacyl reagents, indicating their utility in biochemical research for studying enzyme interactions and functions (Chowdhry, Vaughan, & Westheimer, 1976).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating the trifluoromethyl moiety is an area of significant interest. For instance, microwave-assisted synthesis methods have been developed for creating fused heterocycles that include the trifluoromethyl group, showcasing the compound's role in advancing synthetic chemistry and potentially leading to new pharmaceuticals and materials (Shaaban, 2008).

Pharmaceutical Applications

Compounds with thiadiazole rings, such as 1,2,3-thiadiazoles, have been synthesized for their potential bioactive properties. The creation of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety, indicates the versatility of these compounds in drug development, highlighting their antimicrobial activities and potential use in various industries due to their surface-active properties (Amine et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care and use appropriate safety measures.

Future Directions

While specific future directions for this compound are not available in the resources I have, there is ongoing research into compounds with a trifluoromethyl group, particularly in the field of medicinal chemistry . These compounds are often used to create derivatives by replacing a chloride or a methyl group, which can be used to adjust the steric and electronic properties of a lead compound .

properties

IUPAC Name

2-(1,4-diazepan-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4S.ClH/c9-8(10,11)6-13-14-7(16-6)15-4-1-2-12-3-5-15;/h12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGJARLFIQEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN=C(S2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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